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molecular formula C14H20O2 B8453317 {1-[2-(Benzyloxy)ethyl]cyclobutyl}methanol

{1-[2-(Benzyloxy)ethyl]cyclobutyl}methanol

Cat. No. B8453317
M. Wt: 220.31 g/mol
InChI Key: ZOEMYLIQYIESKT-UHFFFAOYSA-N
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Patent
US07282512B2

Procedure details

To a solution of 2.0 g (7.63 mmol) of ethyl 1-[2-(benzyloxy)ethyl]cyclobutanecarboxylate in 20 mL of diethyl ether at 0° C. was added a 1.0 M solution of 15.9 mL (15.9 mmol) of lithium aluminum hydride in tetrahydrofuran and the contents stirred for 2 h. The reaction was quenched with 20 ml of 20% sodium hydroxide solution. After filtration, the organic phase was isolated, dried with magnesium sulfate, and concentrated under vacuum to afford 1.6 g (95%) of {1-[2-(benzyloxy)ethyl]cyclobutyl}methanol as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.41-7.30 (m, 5H), 4.54 (s, 2H), 3.55 (t, J=6 Hz, 2H), 2.03-1.83 (m, 8H).
Name
ethyl 1-[2-(benzyloxy)ethyl]cyclobutanecarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][C:11]1([C:15](OCC)=[O:16])[CH2:14][CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C.O1CCCC1>[CH2:1]([O:8][CH2:9][CH2:10][C:11]1([CH2:15][OH:16])[CH2:14][CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
ethyl 1-[2-(benzyloxy)ethyl]cyclobutanecarboxylate
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC1(CCC1)C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15.9 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the contents stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 20 ml of 20% sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC1(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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